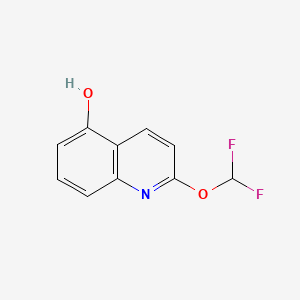

2-(Difluoromethoxy)quinolin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Difluoromethoxy)quinolin-5-ol is a synthetic compound belonging to the quinoline family. It has garnered attention due to its potential therapeutic and industrial applications. The compound’s structure consists of a quinoline ring substituted with a difluoromethoxy group at the 2-position and a hydroxyl group at the 5-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(Difluoromethoxy)quinolin-5-ol, can be achieved through various methods. Some common synthetic routes include:

Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form quinoline derivatives.

Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone in an alkaline medium to form quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for higher yields and purity. The use of microwave irradiation, ultrasound, and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethoxy)quinolin-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

2-(Difluoromethoxy)quinolin-5-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and tuberculosis.

Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxy)quinolin-5-ol involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent bacterial DNA synthesis, leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound with a similar structure but without the difluoromethoxy and hydroxyl groups.

Fluoroquinolones: A class of antibiotics that also target DNA gyrase and topoisomerase IV.

Chloroquine: An antimalarial drug with a quinoline core structure.

Uniqueness

2-(Difluoromethoxy)quinolin-5-ol is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This modification can potentially improve its pharmacokinetic properties and therapeutic efficacy compared to other quinoline derivatives .

Actividad Biológica

2-(Difluoromethoxy)quinolin-5-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline structure with a difluoromethoxy substituent, which may influence its biological interactions. The molecular formula is C10H8F2N2O with a molecular weight of approximately 220.18 g/mol.

Antiviral Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant antiviral properties. A notable study focused on the compound's ability to inhibit Enterovirus D68 (EV-D68), a virus responsible for respiratory diseases in children.

Key Findings:

- The compound demonstrated an EC50 (effective concentration for 50% inhibition) value in the low micromolar range, indicating potent antiviral activity against various strains of EV-D68.

- Mechanistic studies revealed that the compound interacts with viral proteins, inhibiting viral replication effectively.

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.05 | 200 | 4000 |

The selectivity index (SI), calculated as CC50/EC50, suggests a favorable safety profile for further development as an antiviral agent.

Anticancer Activity

Quinoline-based compounds have also been explored for their anticancer properties. Research indicates that they can inhibit DNA methyltransferases (DNMTs), which are crucial in cancer cell proliferation.

Research Insights:

- Inhibition of DNMT1 by this compound was observed, leading to hypomethylation of DNA and subsequent reactivation of tumor suppressor genes.

- The compound demonstrated low micromolar inhibitory potency against DNMT1, which is significant for cancer treatment strategies.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition: The compound acts as a non-nucleoside inhibitor of DNMTs, leading to alterations in DNA methylation patterns.

- Viral Protein Interaction: For antiviral activity, it binds to viral proteins such as VP1 in EV-D68, disrupting the viral life cycle.

Case Studies

-

Antiviral Study on EV-D68:

- A series of quinoline analogs were screened for antiviral activity against EV-D68.

- This compound was among the most potent compounds identified, leading to further investigations into its pharmacokinetic properties.

-

Cancer Research:

- A study highlighted the efficacy of quinoline derivatives in inducing DNA damage response via p53 activation in cancer cells.

- The ability of this compound to intercalate into DNA suggests potential applications in targeted cancer therapies.

Propiedades

IUPAC Name |

2-(difluoromethoxy)quinolin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-9-5-4-6-7(13-9)2-1-3-8(6)14/h1-5,10,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLNEZHZMJUKMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)OC(F)F)C(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744614 |

Source

|

| Record name | 2-(Difluoromethoxy)quinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261787-21-6 |

Source

|

| Record name | 2-(Difluoromethoxy)quinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.